molecular formula C11H9NO B8404800 2-(3,4-Dihydro-2H-4-chromenylidene)acetonitrile

2-(3,4-Dihydro-2H-4-chromenylidene)acetonitrile

Cat. No. B8404800
M. Wt: 171.19 g/mol
InChI Key: FZRSHVCTMGBROS-UHFFFAOYSA-N
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Patent
US06602903B2

Procedure details

The unsaturated compound obtained in Step A (Z+E mixture), solubilised in ethanol (20 ml), is introduced into the reactor of a Parr apparatus. 10% (by weight) palladium-on-carbon is then added. The double bond is hydrogenated at a pressure of 45 psi for 12 hours. The catalyst is removed by filtration; the solvent is then evaporated. The residual oil is purified on a silica column eluted by a mixture of AcOEt/PE 3/7. Colourless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[CH:11][C:12]#[N:13])[CH2:3][CH2:2]1>C(O)C.[Pd]>[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]([CH2:11][C:12]#[N:13])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCC(C2=CC=CC=C12)=CC#N
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent is then evaporated
CUSTOM
Type
CUSTOM
Details
The residual oil is purified on a silica column
WASH
Type
WASH
Details
eluted by a mixture of AcOEt/PE 3/7

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
O1CCC(C2=CC=CC=C12)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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